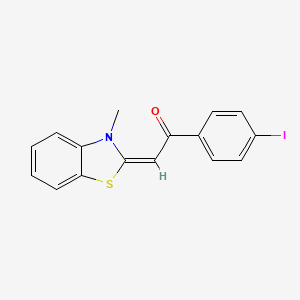![molecular formula C12H13Cl3N2O4 B11703060 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide](/img/structure/B11703060.png)
2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide is a complex organic compound with the molecular formula C13H14Cl3NO3. This compound is notable for its unique structure, which includes a trichloromethyl group and a nitrophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product. The process is carefully monitored to ensure consistency and quality.
化学反応の分析
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.
科学的研究の応用
2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide
- 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
- 2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide
Uniqueness
What sets 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the nitrophenoxy group, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
特性
分子式 |
C12H13Cl3N2O4 |
|---|---|
分子量 |
355.6 g/mol |
IUPAC名 |
2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide |
InChI |
InChI=1S/C12H13Cl3N2O4/c1-7(2)10(18)16-11(12(13,14)15)21-9-5-3-8(4-6-9)17(19)20/h3-7,11H,1-2H3,(H,16,18) |
InChIキー |
HAAVPRKNPCFYKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11703000.png)
![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
![6-bromo-3-[(2E)-3-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11703003.png)

![3-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11703011.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703015.png)


![(4Z)-2-(2,4-dichlorophenyl)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B11703027.png)

